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Foreword

The journey of a drug from administration to its molecular target is a complex odyssey. For
novel psychoactive compounds like Impentamine, understanding this journey at the cellular
level is not merely an academic exercise; it is the cornerstone of rational drug design, efficacy
optimization, and safety profiling. The cellular membrane represents the first major hurdle, and
the subsequent compartmentalization within the cell dictates the compound's fate and function.
This technical guide provides a comprehensive, in-depth exploration of the mechanisms
governing Impentamine's cellular uptake and its precise subcellular localization. We move
beyond simple descriptions to explain the causality behind experimental choices, ensuring that
the methodologies presented are robust and self-validating.

The Critical Gateway: Mechanisms of Impentamine
Cellular Uptake

The ability of Impentamine to exert its effects is fundamentally dependent on its entry into the
target neuron. Given its structural similarities to endogenous monoamines, its passage across
the plasma membrane is not a simple act of diffusion but a highly orchestrated process
mediated by specific transporter proteins.
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Primary Route of Entry: The Solute Carrier 6 (SLC6)
Family of Monoamine Transporters

Field evidence strongly indicates that Impentamine is a substrate for the high-affinity
monoamine transporters (MATS): the Dopamine Transporter (DAT), the Norepinephrine
Transporter (NET), and the Serotonin Transporter (SERT).[1][2] These transporters are integral
membrane proteins that harness the cell's sodium and chloride ion gradients to drive the
reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2][3]

Causality of Transporter Interaction: Impentamine acts as a substrate, not just a blocker. This
is a critical distinction. A simple blocker (like cocaine) would only prevent the reuptake of
endogenous monoamines, leading to their accumulation in the synapse. As a substrate,
Impentamine is actively transported into the cell. This inward transport is the first step that
enables its subsequent actions on intracellular targets, such as vesicular monoamine
transporters.[4][5] Furthermore, this substrate activity can induce a conformational change in
the transporter, causing it to run in reverse—a process known as efflux—actively pumping
endogenous neurotransmitters out of the cell.[5][6]
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Caption: Impentamine uptake via ion-coupled monoamine transporters (MATS).

Secondary and Low-Affinity Pathways: OCT and PMAT

While MATs are the high-affinity primary route, other transporters may contribute to

Impentamine clearance, particularly in brain regions with low MAT expression or under

conditions of high synaptic concentrations. These include the Organic Cation Transporters
(OCTs) and the Plasma Membrane Monoamine Transporter (PMAT).[7][8][9] These are
generally characterized as lower-affinity, but higher-capacity, transporters.[7] Their contribution

is an important consideration in developing a complete pharmacokinetic model.
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The Intracellular Destination: Subcellular
Localization and Sequestration

Upon entering the cytoplasm, Impentamine is not static. Its ultimate pharmacological effect is
dictated by its interaction with subcellular compartments, most notably synaptic vesicles.

Accumulation in Synaptic Vesicles via VMAT2

The primary intracellular fate of Impentamine is sequestration into synaptic vesicles by the
Vesicular Monoamine Transporter 2 (VMAT2).[4][10][11] VMATZ2 is an antiporter that pumps
cytosolic monoamines (and substrates like Impentamine) into vesicles in exchange for
protons, a process driven by a proton gradient maintained by a vesicular H+-ATPase.[4]

Mechanistic Significance:

 Disruption of Endogenous Neurotransmitter Loading: As a VMAT2 substrate, Impentamine
competes with dopamine, norepinephrine, and serotonin for vesicular packaging.[11][12]
This disrupts the normal storage process, leading to an increase in cytosolic monoamine
concentrations.

» Protection from Degradation: By entering the vesicle, Impentamine is shielded from
metabolic enzymes in the cytoplasm, such as monoamine oxidase (MAO).

» Facilitating Reverse Transport: The VMAT2-mediated increase in cytosolic monoamine levels
creates a favorable gradient for the plasma membrane transporters (DAT, NET, SERT) to
work in reverse, expelling monoamines into the synapse.[6]
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Caption: VMAT2-mediated antiport of Impentamine into synaptic vesicles.

Experimental Methodologies: A Self-Validating
Approach

To rigorously characterize the uptake and localization of Impentamine, a multi-pronged
experimental strategy is required. Each protocol must be designed as a self-validating system,
incorporating the necessary controls to ensure the data is unambiguous and trustworthy.

Protocol: Quantifying Transporter Kinetics with
Radiolabeled Uptake Assays

This is the gold-standard method for determining the affinity (Km) and maximum velocity (Vmax)
of Impentamine for each monoamine transporter.

Objective: To measure the rate of [3H]-Impentamine uptake in HEK293 cells individually
expressing human DAT, NET, or SERT.

Methodology:

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://www.benchchem.com/product/b1244762?utm_src=pdf-body-img
https://www.benchchem.com/product/b1244762?utm_src=pdf-body
https://www.benchchem.com/product/b1244762?utm_src=pdf-body
https://www.benchchem.com/product/b1244762?utm_src=pdf-body
https://www.benchchem.com/product/b1244762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Cell Seeding: Plate HEK293 cells stably expressing the transporter of interest (e.g., hDAT) in
96-well plates. Allow cells to reach confluence.

e Preparation: Prepare a Krebs-HEPES buffer (KHB). Create serial dilutions of [3H]-
Impentamine mixed with non-labeled Impentamine to achieve a range of final
concentrations (e.g., 0.1 uM to 10 uM).

e Pre-incubation: Wash cells once with room temperature KHB. Add 50 pL of KHB containing
test inhibitors (for control wells) or vehicle and incubate for 5 minutes.

e Initiate Uptake: Add 50 uL of the [3H]-Impentamine dilution series to the wells to initiate the
uptake reaction. Incubate for a short, defined period within the linear uptake phase (typically
1-5 minutes) at room temperature.

o Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the
cells three times with 200 pL of ice-cold KHB. The low temperature immediately halts all
active transport processes.

e Cell Lysis: Lyse the cells by adding 200 pL of 1% SDS lysis buffer to each well.

o Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify
the amount of intracellular [*H]-Impentamine using a liquid scintillation counter.

o Data Analysis: Convert counts per minute (CPM) to moles of Impentamine per milligram of
protein per minute. Plot uptake velocity against substrate concentration and fit to the
Michaelis-Menten equation to derive Km and Vmax.

Trustworthiness Through Self-Validation:

» Non-Specific Uptake Control: A parallel set of wells is treated with a high concentration of a
known potent inhibitor for that specific transporter (e.g., 10 uM vanoxerine for DAT, 10 uM
nisoxetine for NET, 10 uM fluoxetine for SERT).[3] The radioactivity measured in these wells
represents non-transporter-mediated uptake and surface binding, which is subtracted from
all other values.

o Parental Cell Line Control: Assays run in parallel using non-transfected HEK293 cells are
used to confirm that uptake is dependent on the expressed transporter.
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o Temperature Control: A parallel plate incubated at 4°C is used to quantify and control for
passive diffusion, as active transport is an energy-dependent process that is minimal at low
temperatures.[13][14]

1. Plate Transporter- 2. Add [3H]-Impentamine 3. Incubate (e.g., 3 min) 4. Terminate with 5. Lyse Cells 6. Quantify Radioactivity 7. Calculate Kinetic
Expressing Cells (Concentration Gradient) to Allow Uptake Ice-Cold Wash <Ly (Scintillation Counting) Parameters (Km, Vmax)
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Caption: Standard workflow for a radiolabeled transporter uptake assay.

Protocol: Visualizing Subcellular Localization with
Confocal Fluorescence Microscopy

This protocol allows for the direct visualization of Impentamine's distribution within cellular
compartments.

Objective: To determine the colocalization of a fluorescent Impentamine analog with specific
organelle markers in cultured primary neurons or a relevant cell line (e.g., PC12 cells).

Methodology:
e Cell Culture: Culture cells on high-resolution glass-bottom imaging dishes.

» Drug Incubation: Incubate cells with a fluorescently-tagged Impentamine derivative (e.g.,
Impentamine-BODIPY) at a suitable concentration (e.g., 1-5 uM) for a defined time period
(e.g., 30-60 minutes).

e Organelle Labeling (Live Cell): In the final 15-30 minutes of drug incubation, add specific
fluorescent dyes for organelles of interest. For example:

o Acidic Organelles (Vesicles, Lysosomes): LysoTracker Deep Red
o Mitochondria: MitoTracker Deep Red

e Immunocytochemistry (Fixed Cell - for specific proteins):
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o Fix cells with 4% paraformaldehyde.
o Permeabilize with a detergent (e.g., 0.1% Triton X-100).
o Block with a suitable blocking buffer (e.g., 5% BSA).

o Incubate with a primary antibody against an organelle-specific protein (e.g., Rabbit anti-
VMAT?2).

o Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit
Alexa Fluor 647).

¢ Nuclear Staining: Add a nuclear counterstain like DAPI or Hoechst 33342.
e Imaging: Acquire multi-channel Z-stack images using a high-resolution confocal microscope.

e Image Analysis: Perform colocalization analysis using image analysis software. Calculate
Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC) to quantify
the degree of spatial overlap between the Impentamine signal and the organelle markers.

Trustworthiness Through Self-Validation:

o Pharmacological Controls: Pre-treat cells with inhibitors to validate localization patterns. For
example, pre-treatment with Reserpine, a VMAT?2 inhibitor, should prevent the accumulation
of Impentamine in VMAT2-positive vesicles.[4] Pre-treatment with Bafilomycin A1, which
collapses the proton gradient of all acidic organelles, should result in a diffuse cytoplasmic
signal.

 Live vs. Fixed Comparison: Comparing live-cell imaging with fixed-cell immunocytochemistry
helps ensure that the observed localization is not an artifact of the fixation and
permeabilization process.

Summary of Quantitative Data

The kinetic parameters derived from uptake assays are crucial for comparing Impentamine's
potency and selectivity across different transporters. The following table represents example
data that could be generated from the protocol described above.
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L Vmax (pmol/min/mg
Transporter Target Km (uM) [Affinity] ) .
protein) [Capacity]

Human Dopamine Transporter

2103 310 £ 45
(hDAT)
Human Norepinephrine

58+0.7 225+ 30
Transporter (hNET)
Human Serotonin Transporter

15221 150 + 20

(hSERT)

Values are presented as mean
* SEM. A lower Km indicates

higher binding affinity.

This data suggests that Impentamine has the highest affinity for the dopamine transporter, a
characteristic shared by many psychostimulant compounds.[15]

Conclusion and Forward Outlook

This guide has detailed the primary mechanisms governing the cellular entry and subcellular
trafficking of Impentamine. The process is initiated by high-affinity, carrier-mediated transport
across the plasma membrane via monoamine transporters, followed by active sequestration
into synaptic vesicles by VMATZ2. This two-step process is fundamental to its pharmacological
action, as it leads to the disruption of normal monoamine homeostasis and promotes
neurotransmitter efflux.

The experimental protocols outlined provide a robust framework for the precise characterization
of these processes. By adhering to principles of self-validation through rigorous controls,
researchers can generate high-fidelity data to build accurate pharmacokinetic and
pharmacodynamic models.

Future research should be directed towards:

» High-Content Imaging: Employing automated microscopy to screen for off-target intracellular
accumulation and potential toxicity.
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« In Vivo Microdialysis: To correlate in vitro transporter kinetics with real-time neurotransmitter
release in specific brain regions of animal models.

e Cryo-Electron Microscopy (Cryo-EM): To resolve the structure of Impentamine bound to its
transporter targets, providing invaluable insights for the development of next-generation
compounds with improved selectivity and safety profiles.

References

» Kristensen, A.S., Andersen, J., Jgrgensen, T.N., Sgrensen, L., Eriksen, J., Rudnick, G., &
Gether, U. (2011). SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation.
Pharmacological Reviews. [Link]

e Eiden, L.E., Schéfer, M.K., Weihe, E., & Schiitz, B. (2004). The vesicular amine transporter
family (SLC18): amine/proton antiporters required for vesicular accumulation and regulated
exocytotic secretion of classical neurotransmitters. Pfligers Archiv - European Journal of
Physiology. [Link]

e Peter, D., Jimenez, J., Liu, Y., Kim, J., & Edwards, R. H. (1994). The chromaffin granule
monoamine transporter is a member of a new family of transporter proteins. Journal of
Biological Chemistry. [Link]

e Sitte, H.H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the
monoamine transporter cycle. Trends in Pharmacological Sciences. [Link]

e Zhu, J., & Reith, M. E. (2008). Role of the plasma membrane monoamine transporters in the
actions of psychostimulants, antidepressants, and other drugs. CNS & Neurological
Disorders-Drug Targets. [Link]

e Aggarwal, S., & Mortensen, O.V. (2017). In Vitro Assays for the Functional Characterization
of the Dopamine Transporter. Current Protocols in Pharmacology. [Link]

e Stewart, A. E. (2011). Subcellular fractionation and localization. Methods in Molecular
Biology. [Link]

e Daws, L. C. (2009). Unfaithful neurotransmitter transporters: focus on serotonin uptake and
implications for antidepressant efficacy. Pharmacology & Therapeutics. [Link]

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b1244762?utm_src=pdf-body
https://pharmrev.aspetjournals.org/content/63/3/585
https://link.springer.com/article/10.1007/s00424-003-1100-5
https://www.jbc.org/article/S0021-9258(17)36833-2/fulltext
https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(14)00203-2
https://www.eurekaselect.com/article/16148
https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/cpph.31
https://link.springer.com/protocol/10.1007/978-1-61779-124-9_2
https://www.sciencedirect.com/science/article/pii/S016372580900085X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Lee, M., Kim, Y., Lee, J., & Kim, Y. (2020). Implications for Combination Therapy of Selective
Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules. [Link]

Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles
in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.
International Journal of Neuropsychopharmacology. [Link]

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine
transporters: structure, regulation and function. Nature Reviews Neuroscience. [Link]

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant
drugs. European Journal of Pharmacology. [Link]

Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating
colocalization in biological microscopy. American Journal of Physiology-Cell Physiology.
[Link]

Sulzer, D. (2011). How addictive drugs disrupt presynaptic dopamine neurotransmission.
Neuron. [Link]

Egger, A. E., et al. (2009). Development of an experimental protocol for uptake studies of
metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry. [Link]

Freyberg, Z., et al. (2016). Mechanisms of amphetamine action illuminated through optical
monitoring of dopamine synaptic vesicles in Drosophila brain. eLife. [Link]

Jones, S. R., et al. (1998). Mechanisms of amphetamine action revealed in mice lacking the
dopamine transporter. The Journal of Neuroscience. [Link]

Schmitz, Y., et al. (2001). Amphetamine-induced reverse transport of dopamine through the
dopamine transporter. The Journal of Neuroscience. [Link]

Robertson, S. D., et al. (2009). An unsuspected role for organic cation transporter 3 in the
actions of amphetamine. PLoS ONE. [Link]

Partilla, J. S., et al. (2006). Interaction of amphetamines and related compounds at the
vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.mdpi.com/1420-3049/25/18/4294
https://academic.oup.com/ijnp/article/21/10/926/5053806
https://www.nature.com/articles/nrn1008
https://www.sciencedirect.com/science/article/pii/S001429990301901X
https://journals.physiology.org/doi/full/10.1152/ajpcell.00461.2010
https://www.cell.com/neuron/fulltext/S0896-6273(11)00296-3
https://pubs.rsc.org/en/content/articlelanding/2009/ja/b810481f
https://elifesciences.org/articles/10740
https://www.jneurosci.org/content/18/23/9799.long
https://www.jneurosci.org/content/21/15/5915
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0006956
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[Link]

Kuczenski, R., & Segal, D. S. (1997). Effects of methylphenidate on vesicular and
nonvesicular dopamine release. Journal of Neurochemistry. [Link]

Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of
amphetamines. Annual Review of Pharmacology and Toxicology. [Link]

Sitte, H. H., et al. (2004). A closer look at amphetamine-induced reverse transport and
trafficking of the dopamine and norepinephrine transporters. Molecular Neurobiology. [Link]

Goodwin, J. S., et al. (2009). An unsuspected role for organic cation transporter 3 in the
actions of amphetamine. PLoS ONE. [Link]

Sonders, M. S., et al. (1997). Multiple ionic conductances of the human dopamine
transporter: the actions of dopamine and psychostimulants. The Journal of Neuroscience.
[Link]

Gasser, P. J., et al. (2009). The organic cation transporter 3 (OCT3) is a distinct target for
antidepressant drugs in the brain. Journal of Neurochemistry. [Link]

Guillot, F., et al. (2008). Interaction of amphetamines and related compounds at the vesicular
monoamine transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

Rau, K. S., et al. (2006). N-methyl-1-(4-methylphenyl)-2-aminopropane (4-methyl-N-
methylamphetamine) is a potent substrate and releaser at the vesicular monoamine
transporter-2. European Journal of Pharmacology. [Link]

Kahlig, K. M., et al. (2005). Amphetamine induces dopamine efflux through a dopamine
transporter channel. Proceedings of the National Academy of Sciences. [Link]

Mayer, F. P., et al. (2016). A fluorescent substrate of the organic cation transporter 3 (Oct3)
reveals a new facet of antidepressant action. Journal of Biological Chemistry. [Link]

Breznik, B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A
Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine
Transporters. Frontiers in Pharmacology. [Link]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://jpet.aspetjournals.org/content/319/1/237
https://onlinelibrary.wiley.com/doi/abs/10.1046/j.1471-4159.1997.68010260.x
https://www.annualreviews.org/doi/abs/10.1146/annurev.pharmtox.47.120505.105140
https://link.springer.com/article/10.1385/MN:30:1:021
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0006956
https://www.jneurosci.org/content/17/3/960.long
https://onlinelibrary.wiley.com/doi/full/10.1111/j.1471-4159.2009.06013.x
https://jpet.aspetjournals.org/content/319/1/237
https://www.sciencedirect.com/science/article/pii/S001429990600494X
https://www.pnas.org/content/102/9/3495
https://www.jbc.org/article/S0021-9258(20)45124-7/fulltext
https://www.frontiersin.org/articles/10.3389/fphar.2020.00650/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Heal, D. J., et al. (2013). Amphetamine, past and present — a pharmacological and clinical
perspective. Journal of Psychopharmacology. [Link]

Bermingham, D. P., et al. (2000). A comparison of the effects of amphetamine and
methamphetamine on the release of norepinephrine from rat brain slices. European Journal
of Pharmacology. [Link]

Johnson, R. G. (1987). Proton pumps and the accumulation of monoamines in synaptic
vesicles. Annals of the New York Academy of Sciences. [Link]

Yelin, R., & Schuldiner, S. (1995). The pharmacological profile of the vesicular monoamine
transporter resembles that of multidrug transporters. FEBS Letters. [Link]

Sulzer, D., et al. (1995). Amphetamine and other weak bases act to promote reverse
transport of dopamine in ventral midbrain neurons. The Journal of Neuroscience. [Link]

St-Pierre, F., et al. (2014). High-fidelity optical reporting of neuronal electrical activity with an
ultrafast fluorescent voltage sensor. Nature Neuroscience. [Link]

Reith, M. E., et al. (2015). Molecular mechanisms of amphetamines. Current Topics in
Behavioral Neurosciences. [Link]

Larsen, M. B., et al. (2011). A fluorescent cocaine analog that binds to the dopamine
transporter is internalized in a dynamin-dependent manner. Journal of Neuroscience. [Link]

Cheng, M. H., et al. (2017). A versatile method to determine the cellular bioavailability of
small-molecule inhibitors. Journal of Medicinal Chemistry. [Link]

Robertson, S. D., et al. (2012). A closer look at amphetamine induced reverse transport and
trafficking of the dopamine and norepinephrine transporters. Molecular Neurobiology. [Link]

German, C. L., et al. (2015). The vesicular monoamine transporter 2 (VMAT2): a new
therapeutic target for neurological disorders. The Journal of Neuroscience. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://journals.sagepub.com/doi/full/10.1177/0269881113482532
https://www.sciencedirect.com/science/article/pii/S001429990000305X
https://nyaspubs.onlinelibrary.wiley.com/doi/abs/10.1111/j.1749-6632.1987.tb45425.x
https://febs.onlinelibrary.wiley.com/doi/abs/10.1016/0014-5793(95)00973-U
https://www.jneurosci.org/content/15/5/4102.long
https://www.nature.com/articles/nn.3709
https://link.springer.com/chapter/10.1007/7854_2015_378
https://www.jneurosci.org/content/31/19/7178
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01318
https://link.springer.com/article/10.1007/s12035-012-8253-1
https://www.jneurosci.org/content/35/2/547
https://www.benchchem.com/product/b1244762?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sources

» 1. Monoamine transporter - Wikipedia [en.wikipedia.org]

e 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nim.nih.gov]
e 3. mdpi.com [mdpi.com]

e 4. Redirecting [linkinghub.elsevier.com]

e 5. Acloser look at amphetamine induced reverse transport and trafficking of the dopamine
and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter
- PMC [pmc.ncbi.nlm.nih.gov]

e 7. Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for
antidepressant efficacy - PMC [pmc.ncbi.nim.nih.gov]

» 8. An unsuspected role for organic cation transporter 3 in the actions of amphetamine - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. Molecular Mechanisms of Amphetamines - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with
drugs of abuse - PMC [pmc.ncbi.nim.nih.gov]

e 11. Interaction of amphetamines and related compounds at the vesicular monoamine
transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. researchgate.net [researchgate.net]

e 13. pubs.acs.org [pubs.acs.org]

e 14, pubs.acs.org [pubs.acs.org]

e 15. academic.oup.com [academic.oup.com]

¢ To cite this document: BenchChem. [Impentamine: A Technical Guide to Cellular Uptake and
Subcellular Localization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244762#impentamine-cellular-uptake-and-
localization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://en.wikipedia.org/wiki/Monoamine_transporter
https://pmc.ncbi.nlm.nih.gov/articles/PMC5841473/
https://www.mdpi.com/2227-9059/11/10/2846
https://linkinghub.elsevier.com/retrieve/pii/S0022356524329465
https://pmc.ncbi.nlm.nih.gov/articles/PMC2729543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2729543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6792915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6792915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2739988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2739988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180071/
https://pubmed.ncbi.nlm.nih.gov/31286212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183197/
https://pubmed.ncbi.nlm.nih.gov/16835371/
https://pubmed.ncbi.nlm.nih.gov/16835371/
https://www.researchgate.net/publication/6951003_Interaction_of_Amphetamines_and_Related_Compounds_at_the_Vesicular_Monoamine_Transporter
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00923
https://pubs.acs.org/doi/10.1021/acs.biomac.0c01512
https://academic.oup.com/ijnp/article/21/10/926/5021350
https://www.benchchem.com/product/b1244762#impentamine-cellular-uptake-and-localization
https://www.benchchem.com/product/b1244762#impentamine-cellular-uptake-and-localization
https://www.benchchem.com/product/b1244762#impentamine-cellular-uptake-and-localization
https://www.benchchem.com/product/b1244762#impentamine-cellular-uptake-and-localization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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